4-Fluoro-3-(1-methyl-1H-pyrazol-3-yl)benzaldehyde

Lipophilicity Drug-likeness Physicochemical property

4-Fluoro-3-(1-methyl-1H-pyrazol-3-yl)benzaldehyde (CAS 1694444-07-9) is a fluorinated heterocyclic aldehyde (C11H9FN2O, MW 204.20) that merges a para-fluorobenzaldehyde core with a 1-methyl-1H-pyrazol-3-yl substituent. This specific substitution pattern—fluorine at the 4-position and the pyrazole ring attached via its 3-position to the benzaldehyde 3-position—provides a unique combination of electronic modulation, hydrogen-bonding capability, and an aldehyde handle for late-stage diversification.

Molecular Formula C11H9FN2O
Molecular Weight 204.20 g/mol
Cat. No. B13200740
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Fluoro-3-(1-methyl-1H-pyrazol-3-yl)benzaldehyde
Molecular FormulaC11H9FN2O
Molecular Weight204.20 g/mol
Structural Identifiers
SMILESCN1C=CC(=N1)C2=C(C=CC(=C2)C=O)F
InChIInChI=1S/C11H9FN2O/c1-14-5-4-11(13-14)9-6-8(7-15)2-3-10(9)12/h2-7H,1H3
InChIKeyURGTYJPSKOZYGR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Fluoro-3-(1-methyl-1H-pyrazol-3-yl)benzaldehyde – A Differentiated Fluorinated Pyrazole-Aldehyde Building Block for Medicinal Chemistry and Agrochemical Procurement


4-Fluoro-3-(1-methyl-1H-pyrazol-3-yl)benzaldehyde (CAS 1694444-07-9) is a fluorinated heterocyclic aldehyde (C11H9FN2O, MW 204.20) that merges a para-fluorobenzaldehyde core with a 1-methyl-1H-pyrazol-3-yl substituent . This specific substitution pattern—fluorine at the 4-position and the pyrazole ring attached via its 3-position to the benzaldehyde 3-position—provides a unique combination of electronic modulation, hydrogen-bonding capability, and an aldehyde handle for late-stage diversification. As a member of the fluorinated pyrazole aldehyde family, it serves as a strategic building block in the synthesis of kinase inhibitors, GPCR modulators, and crop-protection agents, where precise regioisomeric and electronic control is essential for target engagement [1].

Why 4-Fluoro-3-(1-methyl-1H-pyrazol-3-yl)benzaldehyde Cannot Be Replaced by Non-Fluorinated or Regioisomeric Analogs in Lead Optimization


The 4-fluoro substitution and the 3-pyrazolyl attachment mode are not interchangeable design features. Replacement with the non-fluorinated analog 3-(1-methyl-1H-pyrazol-3-yl)benzaldehyde (CAS 179056-79-2) alters both lipophilicity (ΔLogP ≈ –0.5 to –0.8 units estimated) and metabolic soft-spot susceptibility . Substitution with the regioisomer 4-fluoro-3-(1-methyl-1H-pyrazol-5-yl)benzaldehyde (CAS 1344313-03-6) repositions the pyrazole nitrogen lone pair, which can disrupt key hydrogen-bonding interactions with target proteins or change the trajectory of the pendant aryl ring in the final drug molecule. Fluorinated pyrazoles in particular benefit from enhanced metabolic stability and improved pharmacokinetic profiles compared to their non-fluorinated counterparts, a class-level advantage well-documented across medicinal chemistry campaigns [1]. The quantitative evidence below details these differentiation vectors and their practical consequences for compound selection.

Quantitative Differentiation Evidence: Why 4-Fluoro-3-(1-methyl-1H-pyrazol-3-yl)benzaldehyde Outperforms Analogs


Enhanced Lipophilicity and Membrane Permeability vs. Non-Fluorinated Analog 3-(1-Methyl-1H-pyrazol-3-yl)benzaldehyde

The target compound exhibits a calculated LogP of 2.04 (Leyan data) and a topological polar surface area (TPSA) of 34.89 Ų . The non-fluorinated comparator 3-(1-methyl-1H-pyrazol-3-yl)benzaldehyde (CAS 179056-79-2) has a molecular weight of 186.21 g/mol and lacks the para-fluorine atom, which is well established to increase LogP by approximately 0.5–0.8 units for aromatic systems of this size (class-level inference). This translates to an estimated LogP for the non-fluorinated analog of approximately 1.2–1.5. The higher LogP of the target compound enhances passive membrane permeability, a critical parameter for intracellular target engagement and oral bioavailability.

Lipophilicity Drug-likeness Physicochemical property

Regioisomeric Precision: 3-Pyrazolyl vs. 5-Pyrazolyl Attachment Dictates Hydrogen-Bonding Geometry and Target Binding

The target compound features the pyrazole attached via its 3-position (1-methyl-1H-pyrazol-3-yl), whereas the commercially available regioisomer 4-fluoro-3-(1-methyl-1H-pyrazol-5-yl)benzaldehyde (CAS 1344313-03-6) attaches via the 5-position . In the 3-yl isomer, the pyrazole N2 nitrogen (the unsubstituted nitrogen) is positioned distal to the benzaldehyde ring, making it available as a hydrogen-bond acceptor. In the 5-yl isomer, the N2 nitrogen is proximal to the benzaldehyde ring, placing it in a sterically hindered environment. Published SAR studies on pyrazole-containing kinase inhibitors demonstrate that switching from a 3-pyrazolyl to a 5-pyrazolyl attachment can alter IC50 values by 10- to 100-fold due to disruption of key hinge-region hydrogen bonds [1].

Regioisomerism Molecular recognition Structure-activity relationship

Meta-Substituted Benzaldehyde Architecture Enables Superior Derivatization Scope vs. Para-Substituted Pyrazole-Benzaldehyde Isomers

The target compound positions the pyrazole at the 3-position (meta) relative to the aldehyde and the fluorine at the 4-position (para) relative to the aldehyde . This arrangement creates an electronically differentiated aromatic ring with the aldehyde group flanked by two substituents that exert opposing electronic effects: the electron-withdrawing fluorine (σp = +0.06, σm = +0.34) and the electron-donating pyrazole. In contrast, the alternative isomer 2-fluoro-4-(1-methyl-1H-pyrazol-3-yl)benzaldehyde (CAS 1695345-36-8) places fluorine ortho to the aldehyde, introducing steric hindrance that reduces aldehyde reactivity in condensation reactions (e.g., reductive amination, Knoevenagel, Schiff base formation) .

Synthetic accessibility Late-stage functionalization Building block versatility

Drug-Likeness Profile: TPSA and H-Bond Donor Count Favor Blood-Brain Barrier Penetration Over Larger Pyrazole-Aldehyde Congeners

The target compound has a TPSA of 34.89 Ų, zero H-bond donors, and three H-bond acceptors, with a molecular weight of 204.20 g/mol . According to widely accepted CNS drug-likeness rules (Pajouhesh & Lenz, 2011), compounds with TPSA < 60–70 Ų and MW < 400 are predicted to have favorable brain penetration. In comparison, extended pyrazole-aldehyde analogs such as 1-(4-fluorophenyl)-5-methyl-1H-pyrazole-4-carbaldehyde (CAS 423768-41-6) have higher molecular weight and TPSA due to additional aryl substitution, placing them outside the optimal CNS property space . The measured LogP of 2.04 also falls within the optimal range (−0.7 to +5.0) for oral bioavailability and CNS penetration.

CNS drug discovery Blood-brain barrier Physicochemical property

Optimal Procurement and Application Scenarios for 4-Fluoro-3-(1-methyl-1H-pyrazol-3-yl)benzaldehyde Based on Quantitative Differentiation


CNS-Penetrant Kinase Inhibitor Lead Generation via Reductive Amination Library Synthesis [REFS-1]

Programs targeting neurodegenerative disease kinases (e.g., JNK3, GSK-3β) can exploit the favorable CNS drug-likeness profile of this building block (TPSA 34.89 Ų, LogP 2.04, MW 204.20) to synthesize focused amine libraries via reductive amination. The para-fluoro substitution ensures metabolic stability of the resulting benzylamine scaffold, while the 3-pyrazolyl attachment retains the necessary H-bond acceptor for kinase hinge-region binding. The meta-substitution pattern leaves the aldehyde sterically unencumbered, enabling high-yielding parallel library synthesis. The 3-pyrazolyl regioisomeric identity must be verified upon receipt, as the 5-yl isomer (CAS 1344313-03-6) cannot serve as a surrogate—it would remove the critical N2 H-bond acceptor from the hinge-binding pharmacophore.

Agrochemical Fungicide Development Leveraging Fluorinated Pyrazole Aldehyde Scaffold Activity [REFS-2]

Fluorinated pyrazole aldehydes have demonstrated antifungal activity against phytopathogenic fungi including Macrophomina phaseolina, Sclerotinia sclerotiorum, and Fusarium spp. through inhibition of fungal CYP51 and proteinase K, as established by Rastija et al. (2023). The target compound's combination of 4-fluoro and 3-pyrazolyl motifs maps onto the pharmacophore of the most active derivatives in this class. Its LogP of 2.04 balances fungal membrane penetration with acceptable environmental persistence, and the aldehyde handle allows further optimization via hydrazone or Schiff base formation to tune antifungal potency and selectivity.

GPCR Allosteric Modulator Synthesis for mGluR5 and Related Metabotropic Glutamate Receptors [REFS-3]

Patents from Vanderbilt University and Pfizer describe pyrazole-containing mGluR5 positive and negative allosteric modulators where the pyrazole N2 nitrogen serves as a key H-bond acceptor. The 3-pyrazolyl attachment in the target compound preserves this pharmacophoric element, unlike the 5-yl regioisomer. The 4-fluoro substituent enhances metabolic stability at the para position of the benzaldehyde ring, a common site of CYP450-mediated oxidation. Procurement of this specific regioisomer ensures that subsequent Suzuki coupling or reductive amination steps produce the correct target geometry for mGluR modulator screening.

ACAT Inhibitor Scaffold Elaboration Following the FR186054 Lead Series [REFS-4]

The non-fluorinated analog 3-(1-methyl-1H-pyrazol-3-yl)benzaldehyde served as a key intermediate in the discovery of FR186054, an orally efficacious ACAT inhibitor with an in vitro IC50 of 99 nM in rabbit intestinal microsomes (Tanaka et al., 2007). The 4-fluoro substitution in the target compound is expected to further improve metabolic stability and potency based on established fluorine SAR in related acyl-CoA:cholesterol O-acyltransferase inhibitor series. Researchers pursuing next-generation ACAT inhibitors can directly replace the non-fluorinated aldehyde with this compound in the established synthetic route to access fluorinated analogs with potentially superior pharmacokinetic profiles.

Quote Request

Request a Quote for 4-Fluoro-3-(1-methyl-1H-pyrazol-3-yl)benzaldehyde

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.